3-(Hydroxymethyl)quinolin-2(1H)-one
Overview
Description
3-(Hydroxymethyl)quinolin-2(1H)-one is a chemical compound with the molecular formula C10H9NO2 . It has a molecular weight of 175.18 g/mol.
Synthesis Analysis
The synthesis of quinolin-2(1H)-ones, including 3-(Hydroxymethyl)quinolin-2(1H)-one, has been achieved through an unconventional and hitherto unknown photocatalytic approach from easily available quinoline-N-oxides . This reagent-free, highly atom-economical photocatalytic method, with low catalyst loading, high yield, and no undesirable by-product, provides an efficient greener alternative to all conventional synthesis reported to date .Molecular Structure Analysis
The InChI code for 3-(Hydroxymethyl)quinolin-2(1H)-one is 1S/C10H9NO2/c12-6-8-5-7-3-1-2-4-9(7)11-10(8)13/h1-5,12H,6H2,(H,11,13) . The structural analysis of the title compound was carried out by single crystal X-ray diffraction analysis .Physical And Chemical Properties Analysis
3-(Hydroxymethyl)quinolin-2(1H)-one is a solid at room temperature . It should be stored in a dark place, under an inert atmosphere .Scientific Research Applications
C-H Alkylation
3-(Hydroxymethyl)quinolin-2(1H)-one: has been utilized in C-H alkylation reactions. This process involves the direct electron transfer between the compound and alkyl carboxylic acids under photoinduced conditions . This method is catalyst-free and additive-free, representing a sustainable approach to functionalizing the quinolinone core.
Electrochemical Decarboxylative Alkylation
The compound serves as a substrate for electrochemical decarboxylative C3 alkylation . This innovative technique is performed under metal- and additive-free conditions, using N-hydroxyphthalimide esters derived from various carboxylic acids. It’s a simple protocol suitable for late-stage functionalization of quinolinones.
Direct Functionalization
3-(Hydroxymethyl)quinolin-2(1H)-one: is a candidate for direct functionalization via C–H bond activation . This process is significant due to the compound’s diverse biological activities and chemical properties. The functionalization includes arylation, alkylation, acylation, and more.
Synthetic Methodology Development
The compound is pivotal in developing new synthetic methodologies. Its reactivity allows for the exploration of novel reaction pathways and the creation of complex molecules with potential applications in pharmaceuticals and materials science .
Safety And Hazards
The safety information available indicates that 3-(Hydroxymethyl)quinolin-2(1H)-one may be harmful if swallowed, causes skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .
Future Directions
properties
IUPAC Name |
3-(hydroxymethyl)-1H-quinolin-2-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9NO2/c12-6-8-5-7-3-1-2-4-9(7)11-10(8)13/h1-5,12H,6H2,(H,11,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VHJYMYGHHCHEDA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(C(=O)N2)CO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20377509 | |
Record name | 3-(Hydroxymethyl)quinolin-2(1H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20377509 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
175.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(Hydroxymethyl)quinolin-2(1H)-one | |
CAS RN |
90097-45-3 | |
Record name | 3-(Hydroxymethyl)quinolin-2(1H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20377509 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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